molecular formula C19H21ClFN3O2 B2603422 1-(4-Chlorophenyl)-3-(2-(4-fluorophenyl)-2-morpholinoethyl)urea CAS No. 941964-64-3

1-(4-Chlorophenyl)-3-(2-(4-fluorophenyl)-2-morpholinoethyl)urea

Cat. No.: B2603422
CAS No.: 941964-64-3
M. Wt: 377.84
InChI Key: UUARBESDCOTSOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorophenyl)-3-(2-(4-fluorophenyl)-2-morpholinoethyl)urea is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a urea backbone substituted with chlorophenyl and fluorophenyl groups, along with a morpholinoethyl side chain, which contributes to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-3-(2-(4-fluorophenyl)-2-morpholinoethyl)urea typically involves multi-step organic reactions. One common method includes the reaction of 4-chloroaniline with isocyanate to form the urea linkage. Subsequently, the introduction of the 4-fluorophenyl group and the morpholinoethyl side chain can be achieved through nucleophilic substitution reactions under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the desired specifications.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-3-(2-(4-fluorophenyl)-2-morpholinoethyl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the aromatic rings, where halogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-(2-(4-fluorophenyl)-2-morpholinoethyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)-3-(2-(4-fluorophenyl)ethyl)urea: Lacks the morpholino group, which may affect its biological activity.

    1-(4-Chlorophenyl)-3-(2-(4-fluorophenyl)-2-piperidinoethyl)urea: Contains a piperidino group instead of a morpholino group, leading to different chemical and biological properties.

Uniqueness

1-(4-Chlorophenyl)-3-(2-(4-fluorophenyl)-2-morpholinoethyl)urea is unique due to the presence of both chlorophenyl and fluorophenyl groups along with a morpholinoethyl side chain. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClFN3O2/c20-15-3-7-17(8-4-15)23-19(25)22-13-18(24-9-11-26-12-10-24)14-1-5-16(21)6-2-14/h1-8,18H,9-13H2,(H2,22,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUARBESDCOTSOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC(=O)NC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.